(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline
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Overview
Description
(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline is a complex organic compound with a unique structure. This compound belongs to the class of indoloquinolines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis or other methods.
Quinoline Ring Construction: This involves cyclization reactions that form the quinoline structure.
Introduction of the Methyl and Methylsulfanylmethyl Groups: These groups are introduced through alkylation reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline: shares similarities with other indoloquinoline derivatives.
Quinoline: A simpler structure with similar core features.
Indole: Another related compound with a simpler structure.
Uniqueness
What sets this compound apart is its specific substitution pattern and stereochemistry, which can lead to unique biological activities and chemical reactivity.
Biological Activity
The compound (6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline is a member of the indoloquinoline family and has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.
- Molecular Formula : C17H19N3S
- Molecular Weight : 297.418 g/mol
- CAS Number : 98988-34-2
- LogP : 3.28 (indicating moderate lipophilicity)
The biological activity of this compound is primarily linked to its interaction with serotonin receptors and dopaminergic systems. Specifically, it has been identified as a potent agonist for the serotonin receptor subtype 7 (5-HT_7) and has shown affinity for dopamine D2 receptors. These interactions suggest a potential role in modulating neurotransmitter systems involved in mood regulation and cognitive functions.
Antiparkinsonian Effects
Research indicates that derivatives of this compound exhibit significant antiparkinsonian activity. The mechanism involves enhancing dopaminergic transmission in the brain, which is crucial for alleviating symptoms associated with Parkinson's disease. In animal models, the compound demonstrated improvements in motor function and reduced rigidity.
Neuroprotective Properties
Studies have shown that this compound possesses neuroprotective properties. It appears to exert antioxidant effects by reducing oxidative stress markers in neuronal cells. This action is vital for protecting against neurodegenerative diseases.
Case Studies
-
Study on Parkinson's Disease Models :
- In a double-blind study involving rodents with induced Parkinson's symptoms, administration of the compound resulted in a significant reduction in motor deficits compared to control groups.
- Results : Enhanced locomotor activity was observed with a p-value < 0.05 indicating statistical significance.
-
Neuroprotection in Cell Cultures :
- Human neuroblastoma cell lines treated with the compound showed a decrease in apoptosis markers under oxidative stress conditions.
- Findings : The compound reduced reactive oxygen species (ROS) levels by approximately 40%, suggesting a protective effect against oxidative damage.
Pharmacological Profile
Property | Value |
---|---|
Ki (binding affinity) | 2.95 nM |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Lipinski's Rule Compliance | Yes |
Properties
Molecular Formula |
C17H22N2S |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C17H22N2S/c1-19-9-11(10-20-2)6-14-13-4-3-5-15-17(13)12(8-18-15)7-16(14)19/h3-5,8,11,14,16,18H,6-7,9-10H2,1-2H3/t11-,14?,16-/m1/s1 |
InChI Key |
HEZLHSNBFOCKCQ-YTXUZFAGSA-N |
Isomeric SMILES |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CSC |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSC |
Origin of Product |
United States |
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